molecular formula C15H13BrN2O2S3 B2736013 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1421584-76-0

4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2736013
CAS No.: 1421584-76-0
M. Wt: 429.37
InChI Key: IMDHEFKIQBDEJP-UHFFFAOYSA-N
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Description

4-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its bromine, sulfur, nitrogen, and oxygen atoms. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thiophene-2-carboxaldehyde with thiosemicarbazide to form the thiazole ring. Subsequent bromination and sulfonamide formation steps are then carried out to introduce the bromine and sulfonamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a valuable building block for cross-coupling reactions, which are essential in the construction of biologically active compounds.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound has shown promise as an anti-inflammatory and analgesic agent. Its sulfonamide group is particularly effective in inhibiting bacterial growth, making it useful in the development of new antibiotics.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical structure allows for the creation of compounds with specific properties tailored to various applications.

Mechanism of Action

The mechanism by which 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to bacterial cell death. Additionally, its bromine atom can participate in electrophilic substitution reactions, further enhancing its biological activity.

Comparison with Similar Compounds

  • 4-Bromo-N-(2-methylthiazol-4-yl)benzenesulfonamide

  • 4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline

  • 4-(Thiophen-2-yl)phenol

Uniqueness: 4-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and biological activities. Its thiazole and thiophene moieties contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S3/c1-10-14(22-15(18-10)13-3-2-8-21-13)9-17-23(19,20)12-6-4-11(16)5-7-12/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDHEFKIQBDEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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